4-(Morpholinomethyl)-3-(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
4-(morpholin-4-ylmethyl)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O/c13-12(14,15)11-7-10(16)2-1-9(11)8-17-3-5-18-6-4-17/h1-2,7H,3-6,8,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQAPCVYZHUIGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70733252 | |
| Record name | 4-[(Morpholin-4-yl)methyl]-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70733252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
694499-30-4 | |
| Record name | 4-[(Morpholin-4-yl)methyl]-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70733252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(morpholinomethyl)-3-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline typically involves the reaction of 3-(trifluoromethyl)aniline with formaldehyde and morpholine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
3-(trifluoromethyl)aniline+formaldehyde+morpholine→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
4-(Morpholinomethyl)-3-(trifluoromethyl)aniline is a chemical compound with a morpholinomethyl group and a trifluoromethyl group attached to an aniline ring. It has the molecular formula C12H15F3N2O .
Scientific Research Applications
This compound is a versatile compound with applications spanning chemistry, biology, medicine, and industry.
Chemistry
- It serves as a building block in synthesizing complex molecules.
- The trifluoromethyl group enhances the compound’s lipophilicity, which allows it to penetrate cell membranes and interact with intracellular targets.
- The morpholinomethyl group can modulate the compound’s binding affinity and selectivity towards its targets.
Biology
- It is studied for its potential biological activities, including antimicrobial and anticancer properties. Compound 17, which has a morpholinylmethyl group at the C-5 position of the furan ring, almost eliminated antitumor activity .
Medicine
- It is investigated for potential use in drug development, especially in designing novel pharmaceuticals.
- A derivative of trifluoromethyl aniline, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, is a crucial intermediate in creating nilotinib, a tyrosine kinase inhibitor used to treat imatinib-resistant chronic myelogenous leukemia .
Industry
- It is used in developing agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Morpholinomethyl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The morpholinomethyl group can modulate the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The following table summarizes key structural analogs and their differences:
Physicochemical Properties
- Acidity (pKa): The parent compound 3-(trifluoromethyl)aniline has a pKa of 3.49, while 4-(trifluoromethyl)aniline is more acidic (pKa = 2.75) due to the para-positioned -CF₃ group enhancing electron withdrawal . The morpholinomethyl group in this compound likely increases basicity compared to simpler anilines, as tertiary amines (e.g., morpholine) can donate electrons via resonance .
- Solubility: Morpholine derivatives exhibit improved water solubility compared to non-polar analogs like 2-chloro-4-(trifluoromethyl)aniline, making them favorable for drug formulations .
Key Advantages of this compound
- Balanced Electronic Effects: The -CF₃ group (electron-withdrawing) and morpholine (electron-donating) create a versatile scaffold for drug design .
Biological Activity
4-(Morpholinomethyl)-3-(trifluoromethyl)aniline, also known by its chemical name and CAS number, is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry. Its unique structure features a trifluoromethyl group and a morpholinomethyl substituent, which contribute to its biological activity. This article delves into the compound's biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological pathways:
- CYP450 Enzyme Modulation : The compound has been shown to influence cytochrome P450 enzymes, particularly CYP3A4, which plays a crucial role in drug metabolism. Studies indicate that it can enhance the expression of CYP3A4 through the pregnane X receptor (PXR) pathway, suggesting implications for drug interactions and metabolism .
- Neuroprotective Effects : Research indicates that this compound may exert neuroprotective effects by modulating signaling pathways involved in neuronal survival. Specifically, it has been observed to activate the PI3K/AKT pathway, which is vital for maintaining neuronal health .
- Anti-inflammatory Properties : The compound demonstrates anti-inflammatory effects by inhibiting microglial activation and reducing pro-inflammatory cytokine production. This activity may provide therapeutic benefits in conditions characterized by chronic inflammation .
Table 1: Summary of Key Research Findings
| Study Focus | Findings | Reference |
|---|---|---|
| CYP3A4 Induction | Enhanced expression of CYP3A4 in liver cells via PXR pathway | |
| Neuroprotection | Activation of PI3K/AKT pathway mitigating cognitive deficits in diabetic models | |
| Anti-inflammatory Effects | Inhibition of microglial activation reducing chronic pain conditions | |
| Osteoprotective Effects | Prevention of bone loss through inhibition of osteoclast formation |
3. Therapeutic Applications
The diverse biological activities suggest several potential therapeutic applications for this compound:
- Cognitive Disorders : Given its neuroprotective properties, the compound may be beneficial in treating cognitive impairments associated with diabetes or neurodegenerative diseases.
- Chronic Pain Management : Its anti-inflammatory effects position it as a candidate for managing chronic pain conditions.
- Bone Health : The osteoprotective effects indicate potential use in osteoporosis treatment by promoting bone density and structure.
Q & A
Q. Can graph-set analysis improve polymorph screening for hydrogen-bonded networks?
- Methodological Answer : Yes. Assign graph-set descriptors (e.g., for helical chains) to polymorphs. Compare energy landscapes via Mercury CSP (Crystal Structure Prediction) to prioritize stable forms for co-crystal engineering .
Data Contradictions and Annotations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
